molecular formula C10H12F3NO2 B13551708 (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol

(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol

Katalognummer: B13551708
Molekulargewicht: 235.20 g/mol
InChI-Schlüssel: XBBTVXKCYIGBGW-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. The presence of the trifluoromethyl group and the methoxy group on the aromatic ring imparts unique chemical properties to this compound, making it valuable in synthetic chemistry and potential pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the aromatic ring substituted with methoxy and trifluoromethyl groups.

    Amination Reaction: The key step involves the introduction of the amino group at the benzylic position. This can be achieved through reductive amination or other amination techniques.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (s)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (s)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (s)-2-Amino-2-(2-trifluoromethylphenyl)ethan-1-ol:

    (s)-2-Amino-2-(2-methoxy-4-(trifluoromethyl)phenyl)ethan-1-ol: Positional isomer with different steric and electronic effects.

Uniqueness

The combination of the methoxy and trifluoromethyl groups in (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol imparts unique chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it distinct from its analogs.

Eigenschaften

Molekularformel

C10H12F3NO2

Molekulargewicht

235.20 g/mol

IUPAC-Name

(2S)-2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3/t8-/m1/s1

InChI-Schlüssel

XBBTVXKCYIGBGW-MRVPVSSYSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C(F)(F)F)[C@@H](CO)N

Kanonische SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.